molecular formula C13H15N3O B11876134 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11876134
M. Wt: 229.28 g/mol
InChI Key: OTUZHLVPMZGQDK-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a heterocyclic compound featuring a spiro[4.4]nonane core with three nitrogen atoms (1,4,7-triaza) and a ketone group at position 2. The structure includes a methyl group at position 1 and a phenyl substituent at position 3. Such spirocyclic triazaspiro compounds are frequently employed as building blocks in medicinal chemistry due to their rigid, three-dimensional frameworks, which enhance binding selectivity in drug discovery .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-methyl-2-phenyl-1,4,7-triazaspiro[4.4]non-1-en-3-one

InChI

InChI=1S/C13H15N3O/c1-16-12(17)11(10-5-3-2-4-6-10)15-13(16)7-8-14-9-13/h2-6,14H,7-9H2,1H3

InChI Key

OTUZHLVPMZGQDK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCNC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the cyclization of a suitable precursor, such as a phenyl-substituted triazine derivative, with a nonane-based reagent . The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often employing continuous flow reactors and automated systems for large-scale production.

Chemical Reactions Analysis

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazaspiro derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic compounds allows for tailored physicochemical and biological properties. Below is a comparative analysis of 1-methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one with key analogs:

Table 1: Structural and Functional Comparison of Spirocyclic Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Sources
This compound Phenyl, methyl ~C₁₃H₁₅N₃O ~245–260 Medicinal chemistry building block Inferred from analogs
3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one (BT33890) 4-Methoxyphenyl, methyl C₁₄H₁₇N₃O₂ 259.30 Enhanced solubility (electron-donating OMe group); research chemical
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one 4-Fluorophenyl, methyl C₁₃H₁₄FN₃O 247.27 Increased lipophilicity; discontinued due to limited demand
3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one 3-Fluorophenyl, methyl C₁₃H₁₄FN₃O 247.27 Meta-substitution alters electronic properties; discontinued
1-Methyl-3-(phenylmethyl)-1,4-diazaspiro[4.4]nonan-2-one Phenylmethyl, methyl C₁₅H₂₀N₂O 244.33 Fewer nitrogens; reduced hydrogen-bonding potential
Spiromesifen (4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one) 2,4,6-Trimethylphenyl, oxa C₁₇H₂₀O₃ 272.34 Acaricide; used in agriculture for mite control

Key Observations

Substituent Effects: Electron-Donating Groups (e.g., 4-MeO): The methoxy group in BT33890 improves solubility and may enhance metabolic stability compared to the parent phenyl compound .

Heteroatom Variations :

  • Triaza vs. Diazaspiranes : The 1,4,7-triaza system (original compound) offers more hydrogen-bonding sites than the 1,4-diaza analog (), influencing target interaction in drug design.
  • Oxa vs. Triaza Systems : Spiromesifen (1-oxaspiro) replaces nitrogen with oxygen, drastically shifting bioactivity from medicinal to pesticidal applications .

Functional Group Additions: Derivatives with dione groups (e.g., 1,2,7-triazaspiro[4.4]non-1-ene-8,9-dione in ) exhibit higher structural complexity and reactivity, enabling applications in insecticidal research .

Commercial Availability :

  • BT33890 remains in stock for research (), while fluorinated analogs are discontinued (), reflecting demand for compounds with optimized pharmacokinetic profiles.

Biological Activity

1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure, which features a triaza moiety. The compound's molecular formula is C13H15N3OC_{13}H_{15}N_{3}O with a molecular weight of approximately 229.28 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound includes:

  • Spirocyclic Framework : The spirocyclic arrangement contributes to its distinct chemical properties.
  • Functional Groups : The presence of nitrogen atoms and a carbonyl group enhances its reactivity and potential interactions with biological targets.
PropertyValue
Molecular FormulaC13H15N3OC_{13}H_{15}N_{3}O
Molecular Weight229.28 g/mol
IUPAC Name4-methyl-2-phenyl-1,4,7-triazaspiro[4.4]non-1-en-3-one
InChI KeyOTUZHLVPMZGQDK-UHFFFAOYSA-N

Research indicates that this compound may interact with various biological targets, particularly proteins involved in cell signaling pathways. Initial studies suggest that it may inhibit certain enzymes and receptors, leading to therapeutic effects against malignancies. The specific mechanisms are still being elucidated, but potential interactions include:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes related to cancer progression.
  • Receptor Modulation : The compound may bind to receptors involved in cellular signaling.

Anticancer Potential

Several studies have investigated the anticancer activity of compounds related to this compound. For instance:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). Preliminary results indicate moderate to high activity:
    • HeLa Cells : IC50 values around 0.126μM0.126\mu M
    • SMMC-7721 Cells : IC50 values around 0.071μM0.071\mu M
    • K562 Cells : IC50 values around 0.164μM0.164\mu M

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

ModificationEffect on Activity
Electron-donating groupsIncrease activity
Electron-withdrawing groupsDecrease activity
Substitution at nitrogen positionsVaries based on specific position

Case Studies

In a recent study focused on triazaspiro compounds, researchers identified that modifications to the phenyl group significantly impacted the biological activity against various cancer cell lines. For example:

  • Comparison with Similar Compounds :
    • 3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one showed different activity profiles due to the methoxy substitution.
    • Derivatives with different nitrogen positioning displayed varied reactivity and potency against tumor cells.

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